molecular formula C9H13BrN4O B1286018 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine CAS No. 885267-38-9

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine

Cat. No.: B1286018
CAS No.: 885267-38-9
M. Wt: 273.13 g/mol
InChI Key: IWAONNULVXFHMA-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: is a chemical compound with the molecular formula C9H13BrN4O and a molecular weight of 273.13 g/mol It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, and a piperazine ring at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Methoxylation: The addition of a methoxy group at the 4th position.

    Piperazine Substitution: The attachment of a piperazine ring at the 2nd position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The methoxy group and piperazine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 5th position .

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 5-Bromo-4-methoxy-2-(piperazin-1-yl)-1,3-diazine

Comparison: Compared to similar compounds, 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For instance, the presence of the methoxy group at the 4th position and the piperazine ring at the 2nd position can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

5-bromo-4-methoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4O/c1-15-8-7(10)6-12-9(13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAONNULVXFHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585981
Record name 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-38-9
Record name 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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